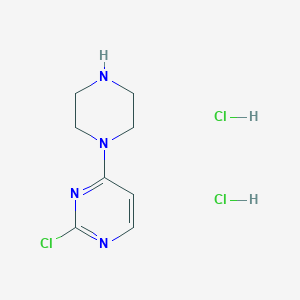
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a pyrimidine ring, a common structural motif in many biologically active molecules, substituted with a piperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride, involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Ugi reaction: A multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, an aldehyde, and a carboxylic acid.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
化学反应分析
Types of Reactions
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The piperazine moiety can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation products: N-oxides of the piperazine moiety.
Reduction products: Secondary amines derived from the piperazine moiety.
科学研究应用
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways involved: It may modulate signaling pathways, such as the JAK/STAT pathway, to exert its effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-(piperazin-1-yl)pyrimidine: A closely related compound with similar structural features.
Pyrimidine derivatives: Other pyrimidine-based compounds with varying substituents on the pyrimidine ring.
Uniqueness
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chloro group and a pyrimidine moiety, which contributes to its unique biological profile. The specific substitution pattern enhances its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it may modulate the JAK/STAT pathway, which is crucial for cellular responses to cytokines and growth factors.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several pathogens. Its mechanism likely involves the inhibition of vital enzymatic pathways in bacteria, leading to cell death. In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been explored for its potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. For instance, compounds structurally related to 2-Chloro-4-piperazin-1-ylpyrimidine have shown promising results in reducing tumor growth in animal models .
Synthesis and Derivative Development
This compound serves as a building block for synthesizing more complex molecules. Its derivatives are being investigated for enhanced biological activities, including neuroprotective effects and anti-inflammatory properties .
Case Studies
A notable study evaluated the compound's efficacy in treating neurodegenerative diseases by targeting inflammatory pathways in microglial cells. The results indicated significant reductions in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Chloro-4-piperazin-1-ylpyrimidine | Yes | Yes | Yes |
| 2-Chloro-4-(piperazin-1-yl)pyrimidine | Moderate | Yes | No |
| Pyrimidine Derivatives | Varies | Limited | Some |
属性
IUPAC Name |
2-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBBOSNCXQHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














